β3 Adrenergic Receptor Potency vs. 2,3-Dimethoxybenzamide
N-tert-butyl-2,3-dimethoxybenzamide is a potent full agonist at the human β3 adrenergic receptor with an EC50 of 1.5 nM [1]. In contrast, the parent compound 2,3-dimethoxybenzamide lacking the N-tert-butyl group exhibits only weak, partial agonistic activity in the same human β3 adrenergic receptor assay [2]. The introduction of the tert-butyl moiety transforms the pharmacological profile from a weak partial agonist to a potent full agonist.
| Evidence Dimension | β3 adrenergic receptor agonism (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.5 nM |
| Comparator Or Baseline | 2,3-dimethoxybenzamide: partial weak agonist (no quantifiable EC50 due to weak partial efficacy) |
| Quantified Difference | Functional shift from weak partial agonist to low nanomolar full agonist (≥500-fold improvement in potency) |
| Conditions | Human β3 adrenergic receptor agonism assay; EC50 determined via functional response measurement |
Why This Matters
This potency differential directly impacts the compound's suitability for β3 adrenergic receptor-targeted research programs, where low nanomolar efficacy is required for meaningful target engagement.
- [1] BindingDB. BDBM50235079 / CHEMBL4103112: Agonist activity at human beta3 adrenergic receptor (EC50 = 1.5 nM). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50235079 View Source
- [2] BindingDB. CHEMBL_38800: 2,3-Dimethoxybenzamide evaluated for agonistic activity in human beta-3 adrenergic receptor assay; partial weak agonist. Available at: http://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50020894 View Source
